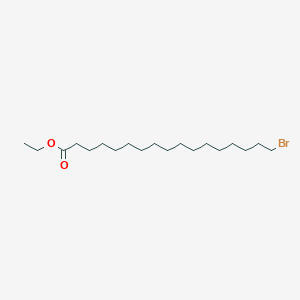
Ethyl 17-bromoheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 17-bromoheptadecanoate is an organic compound with the molecular formula C19H37BrO2 It is a brominated fatty acid ester, specifically an ethyl ester of 17-bromoheptadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 17-bromoheptadecanoate can be synthesized through the esterification of 17-bromoheptadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the esterification to completion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 17-bromoheptadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 17-hydroxyheptadecanoate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Aqueous sodium hydroxide or potassium hydroxide solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: 17-hydroxyheptadecanoate.
Reduction: 17-bromoheptadecanol.
Oxidation: 17-bromoheptadecanoic acid.
Scientific Research Applications
Ethyl 17-bromoheptadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated fatty acid derivatives.
Biology: Studied for its potential effects on cellular processes and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 17-bromoheptadecanoate involves its interaction with biological membranes and enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to specific molecular targets. Additionally, the ester group can undergo hydrolysis, releasing the active 17-bromoheptadecanoic acid, which may interact with various metabolic pathways.
Comparison with Similar Compounds
Methyl 17-bromoheptadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
17-bromoheptadecanoic acid: The free acid form of the compound.
17-hydroxyheptadecanoate: A hydroxylated derivative.
Uniqueness: this compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological interactions compared to its methyl ester or free acid counterparts.
Properties
Molecular Formula |
C19H37BrO2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 17-bromoheptadecanoate |
InChI |
InChI=1S/C19H37BrO2/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChI Key |
PMIYRWBWOVKVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


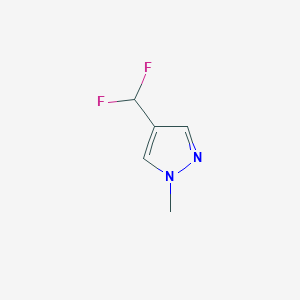
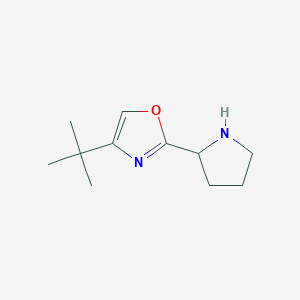
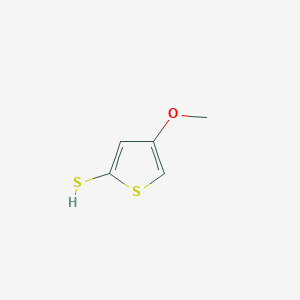
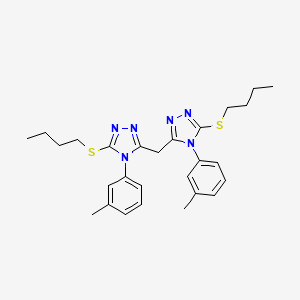
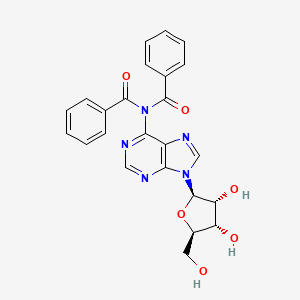
![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
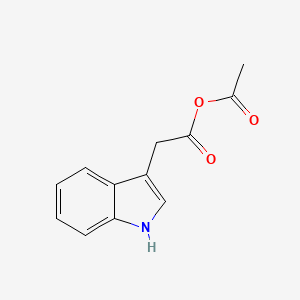
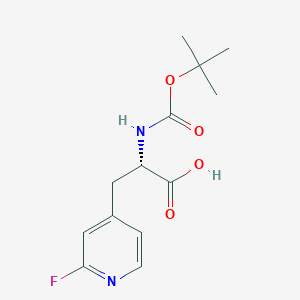
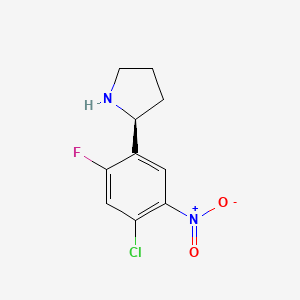
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
